molecular formula C12H11FN2O2 B2987031 1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1003521-46-7

1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2987031
CAS No.: 1003521-46-7
M. Wt: 234.23
InChI Key: LJACJQBZZIQQAS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” would be expected to feature a pyrazole ring, a fluorophenyl group, and a carboxylic acid group. The exact arrangement of these groups would depend on the specifics of the synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could impact its solubility in water .

Scientific Research Applications

Organic Synthesis and Fluorination Techniques

Research highlights the transition-metal-free decarboxylative fluorination of electron-rich heteroaromatics, demonstrating an effective method for synthesizing fluorinated products, including pyrazole derivatives, which is essential for developing new pharmaceuticals and materials (Xi Yuan et al., 2017).

Molecular Conformation and Hydrogen Bonding

Studies on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives reveal complex hydrogen-bonded frameworks, emphasizing the role of molecular conformation and hydrogen bonding in influencing the properties of pyrazole-based compounds (Asma et al., 2018).

Crystal Structure Analysis

The synthesis and crystal structure determination of N-substituted pyrazolines provide insight into the dihedral angles between pyrazole rings and fluorophenyl rings, contributing to the understanding of molecular geometry in relation to function (Wan-Sin Loh et al., 2013).

Molecular Logic Devices

Triarylpyrazolines have been studied for their pH-driven off-on-off molecular logic device capabilities, showcasing the potential of pyrazole derivatives in developing molecular sensors and electronics (ZammitRamon et al., 2015).

Aurora Kinase Inhibition

Pyrazole derivatives have been identified as potential aurora kinase inhibitors, indicating their application in cancer treatment. The specific focus on fluorophenyl-substituted compounds highlights the role of fluorination in modulating biological activity (ロバート ヘンリー,ジェームズ, 2006).

Fluorescent Dyes and pH Sensors

The development of fluorescent dyes and pH sensors based on pyrazole derivatives underscores their utility in sensing and imaging applications. Such studies illustrate how modifications to the pyrazole core can lead to significant changes in photophysical properties (Anna Wrona-Piotrowicz et al., 2022).

Antimicrobial Activity

The synthesis of Schiff bases using pyrazole derivatives and their evaluation for antimicrobial activity demonstrate the potential of such compounds in developing new antimicrobial agents. This highlights the broad applicability of pyrazole derivatives beyond their chemical and physical properties (Divyaraj Puthran et al., 2019).

Mechanism of Action

The mechanism of action of “1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on “1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” would likely depend on its properties and potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

1-(3-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJACJQBZZIQQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC(=CC=C2)F)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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